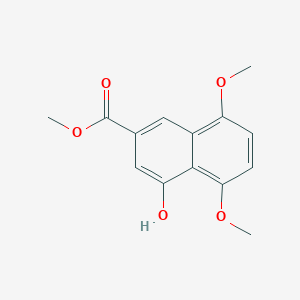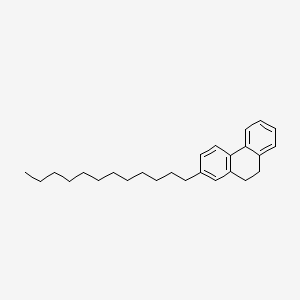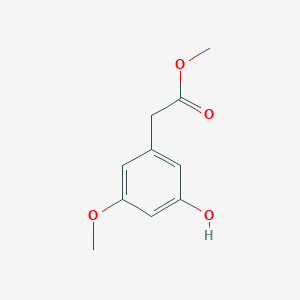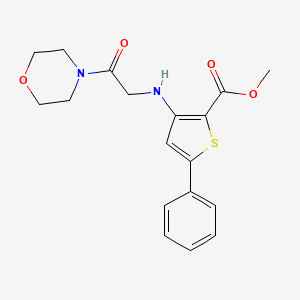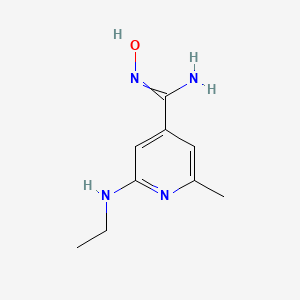
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.219 g/mol This compound is known for its unique structure, which includes an ethylamino group, a hydroxy group, and a methyl group attached to an isonicotinamidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine typically involves the reaction of 2-ethylamino-6-methyl-isonicotinamidine with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability . This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine undergoes various chemical reactions, including:
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in various biochemical reactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine can be compared with other similar compounds, such as:
2-Ethyl-N-hydroxy-6-methyl-isonicotinamidine: Similar structure but lacks the amino group, leading to different reactivity and applications.
2-Amino-isonicotinamide: Contains an amino group but lacks the ethyl and hydroxy groups, resulting in distinct chemical properties.
6-Methyl-isonicotinamidine: Lacks both the ethylamino and hydroxy groups, making it less versatile in chemical reactions.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(ethylamino)-N'-hydroxy-6-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H14N4O/c1-3-11-8-5-7(9(10)13-14)4-6(2)12-8/h4-5,14H,3H2,1-2H3,(H2,10,13)(H,11,12) |
Clé InChI |
RIFLDDQIGWPUAY-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=CC(=C1)C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




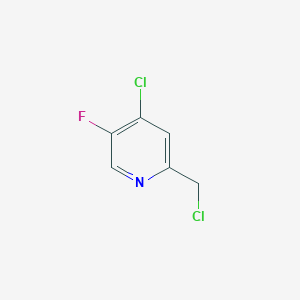
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
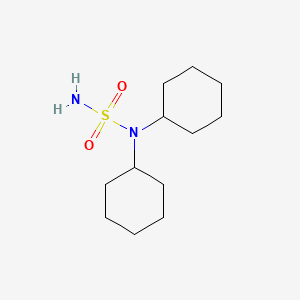
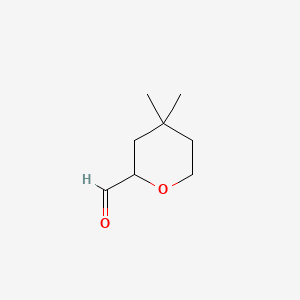
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
